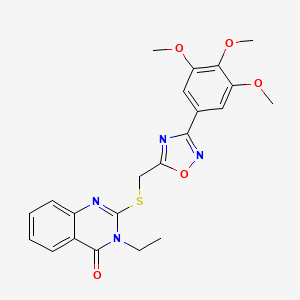

3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-ethyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S/c1-5-26-21(27)14-8-6-7-9-15(14)23-22(26)32-12-18-24-20(25-31-18)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWSEBZEZCFBSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. A common route might include:

Initial formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an acyl chloride under mild conditions.

Attachment of the quinazolinone core: This involves a nucleophilic substitution reaction where the oxadiazole moiety is introduced into a pre-synthesized quinazolinone derivative.

Introduction of the thioether linkage: A thiol reagent, such as an alkyl thiol, is reacted with an appropriate leaving group to form the thioether bond.

Final ethylation: The compound is ethylated using ethyl halide in the presence of a base to afford the final product.

Industrial Production Methods: Industrial synthesis might follow a streamlined version of the above steps, utilizing automated reactors and optimized conditions to maximize yield and purity. Solvent choice, temperature control, and reaction times are crucial for scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation, typically at the sulfide linkage to form the corresponding sulfoxide or sulfone.

Reduction: Reduction reactions can occur at the oxadiazole ring, leading to ring-opening or modification.

Substitution: Various substituents can be introduced into the quinazolinone or oxadiazole rings, altering its chemical properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substituents: Halides, alkylating agents

Major Products: Oxidation products (sulfoxides, sulfones), reduced derivatives, and substituted analogs with varied functional groups.

Scientific Research Applications

Chemistry: This compound's unique reactivity profile makes it a valuable intermediate in organic synthesis, particularly in the formation of complex heterocyclic structures.

Biology and Medicine: The pharmacological potential of this compound is explored for its interactions with biological targets. It could act as an inhibitor for enzymes or receptors due to its structural features.

Industry: In industry, its applications might extend to the development of novel materials or as a catalyst in chemical reactions, given its versatile chemical properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. Its structure allows it to bind to proteins or enzymes, possibly inhibiting their activity. The presence of multiple functional groups enables it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The quinazolinone core often interacts with nucleic acids or proteins, while the oxadiazole ring might confer additional binding specificity.

Comparison with Similar Compounds

Structural Features :

- Quinazolinone core: Contributes to planar aromaticity, enabling π-π stacking interactions with biological targets.

- 1,2,4-Oxadiazole ring : Enhances metabolic stability and hydrogen-bonding capacity compared to triazole analogues .

- 3,4,5-Trimethoxyphenyl group : Imparts electron-donating effects and improves membrane permeability .

Comparison with Similar Compounds

Key structural analogues and their biological activities are summarized below:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Comparative Insights:

Substituent Effects on Bioactivity :

- Antitumor Activity : The 3,4,5-trimethoxyphenyl group is critical for tubulin binding and cytotoxicity, as seen in podophyllotoxin derivatives . The target compound’s oxadiazole ring may further stabilize interactions with kinases or DNA topoisomerases .

- Antimicrobial Activity : Triazole-thioether analogues (e.g., VIIh) exhibit superior fungicidal activity due to the triazole’s ability to disrupt fungal cell membranes . Oxadiazole derivatives may lack this specificity.

Electrochemical Properties :

- Electron-donating groups (e.g., -OCH₃) increase lipophilicity and blood-brain barrier penetration, whereas electron-withdrawing groups (e.g., -CF₃) improve target affinity but may limit solubility .

Synthetic Flexibility :

- Thioether-linked compounds (e.g., target compound) are synthesized via nucleophilic substitution, whereas triazole derivatives require cyclization reactions .

Biological Activity

The compound 3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity associated with this compound, focusing on its anticancer properties, antioxidant effects, and other relevant pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Features

- Ethyl Group : Enhances lipophilicity, potentially improving cell membrane permeability.

- Oxadiazole Ring : Known for contributing to various biological activities including anticancer effects.

- Quinazolinone Core : A well-studied scaffold in drug discovery with documented cytotoxic and antibacterial properties.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of quinazolinone derivatives against various cancer cell lines. For instance, a related study indicated that quinazolinone-thiazole hybrids exhibited significant cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The compound A3 from this study showed IC50 values of 10 μM for PC3, 10 μM for MCF-7, and 12 μM for HT-29 cells, suggesting a promising anticancer profile .

Case Study: Quinazolinone Derivatives

Research has demonstrated that quinazolinones possess diverse biological activities. A specific derivative was tested for its ability to inhibit cancer cell proliferation. The findings indicated that compounds containing both thiazole and quinazoline rings exhibited enhanced cytotoxic effects compared to their individual counterparts .

Antioxidant Activity

The antioxidant properties of quinazolinone derivatives have also been investigated. A study evaluated the antioxidant activity using various assays (ABTS, TEAC, CUPRAC). It was found that the presence of hydroxyl groups significantly enhanced antioxidant capacity. Compounds with multiple hydroxyl substituents exhibited superior metal-chelating properties, indicating a potential for therapeutic applications in oxidative stress-related conditions .

Other Biological Activities

- Antibacterial Effects : Quinazolinone derivatives have shown promising antibacterial activity against a range of pathogens. The introduction of thioether groups has been linked to enhanced antibacterial properties .

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.